2-Ethylcyclohex-1-ene-1-carbonyl chloride is an organic compound with the molecular formula and a molar mass of approximately 172.65 g/mol . It is characterized by the presence of a carbonyl chloride functional group attached to a cyclohexene ring, which contains an ethyl substituent at the 2-position. This compound is typically a colorless to light yellow liquid and is notable for its reactivity due to the presence of both the double bond and the carbonyl chloride group, making it a valuable intermediate in organic synthesis.
These reactions highlight its utility in synthesizing other chemical entities.
Several methods can be employed to synthesize 2-Ethylcyclohex-1-ene-1-carbonyl chloride:
These synthetic routes allow for the preparation of this compound in varying yields and purities depending on the reaction conditions.
2-Ethylcyclohex-1-ene-1-carbonyl chloride serves as an important intermediate in organic synthesis. Its applications include:
The versatility of 2-Ethylcyclohex-1-ene-1-carbonyl chloride makes it a valuable building block in synthetic organic chemistry.
Several compounds share structural similarities with 2-Ethylcyclohex-1-ene-1-carbonyl chloride. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Key Differences |
---|---|---|
Cyclohexene | Saturated cyclic alkene | Lacks functional groups; less reactive |
Cyclohexanone | Contains a ketone group | Different reactivity; no carbonyl chloride group |
2-Ethylcyclohexanone | Contains a ketone group; ethyl substituent | Lacks carbonyl chloride functionality |
2-Ethylcyclohexane | Saturated cyclic alkane | No double bond or functional groups |
Uniqueness: 2-Ethylcyclohex-1-ene-1-carbonyl chloride stands out due to its combination of a cyclohexene structure with both a double bond and a carbonyl chloride group, allowing it to participate in diverse